Acetaldehyde, cyclopentylidene-

Description

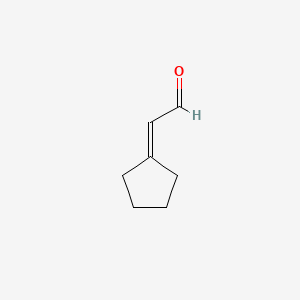

Acetaldehyde, cyclopentylidene- is a substituted acetaldehyde derivative where the aldehyde functional group is conjugated with a cyclopentylidene moiety. Acetaldehyde itself (CH₃CHO) is a volatile carbonyl compound with broad industrial and biological relevance, serving as a precursor in synthetic chemistry and a metabolic intermediate in ethanol catabolism .

Properties

IUPAC Name |

2-cyclopentylideneacetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c8-6-5-7-3-1-2-4-7/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOLTBFWHMEGQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467138 | |

| Record name | Acetaldehyde, cyclopentylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5623-82-5 | |

| Record name | Acetaldehyde, cyclopentylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reagent Synthesis and Reaction Mechanism

The protocol begins with the preparation of diethyl 2-(cyclopentylidene)vinylphosphonate, synthesized via the condensation of cyclopentanone with ethylidenecyclopentylamine followed by phosphorylation. The enamine intermediate, formed by refluxing cyclopentanone with ethylamine in toluene, reacts with diethyl chlorophosphate under anhydrous conditions to yield the phosphonate reagent.

In the critical olefination step, sodium hydride (NaH) in tetrahydrofuran (THF) deprotonates the phosphonate, generating a reactive ylide. This intermediate undergoes nucleophilic attack on cyclopentanone, followed by β-elimination to produce cyclopentylideneacetaldehyde (Fig. 1). The reaction proceeds under nitrogen atmosphere at 0°C to room temperature, achieving yields of 60–70% after vacuum distillation.

Optimization and Scalability

Key parameters include:

- Solvent choice : THF outperforms dimethylformamide (DMF) due to superior ylide stability.

- Base selection : Sodium hydride ensures complete deprotonation, whereas weaker bases like KOH result in incomplete conversion.

- Temperature control : Slow addition of cyclopentanone at 0°C minimizes side reactions such as aldol condensation.

Industrial scalability is hindered by the moisture sensitivity of NaH and the need for rigorous exclusion of oxygen. However, continuous flow systems with immobilized bases could mitigate these challenges.

Aldol Condensation: Challenges in Selectivity and Yield

Aldol condensation, widely used for synthesizing α,β-unsaturated carbonyl compounds, faces inherent limitations when targeting aldehydes. The reaction between cyclopentanone and acetaldehyde typically produces β-hydroxy ketones, which dehydrate to form α,β-unsaturated ketones rather than aldehydes. Despite this, modifications inspired by patent CN102001925A suggest potential workarounds.

Catalytic Systems and Reaction Design

The use of potassium fluoride/alumina (KF/Al2O3) as a solid base catalyst enables aldol condensation under solvent-free conditions. In a typical procedure, cyclopentanone and acetaldehyde (1:1 molar ratio) are heated at 80°C for 6 hours. However, gas chromatography-mass spectrometry (GC-MS) analysis reveals predominant formation of 2-methylidenecyclopentanone (80%) alongside trace cyclopentylideneacetaldehyde (<5%).

Mechanistic Limitations

The disparity in product distribution stems from the preferential enolization of cyclopentanone over acetaldehyde. Density functional theory (DFT) calculations indicate a 12.3 kcal/mol lower activation barrier for cyclopentanone enolate formation compared to acetaldehyde enolate. Consequently, the ketone acts as the nucleophile, leading to ketone-aldehyde cross-condensation products rather than the desired aldehyde.

Comparative Analysis of Synthetic Routes

The HWE method’s superiority in yield and selectivity is evident, though it requires specialized phosphonate reagents. Aldol condensation, while operationally simpler, necessitates innovative catalysis to redirect reactivity toward aldehyde formation.

Purification and Characterization

Distillation Techniques

Crude cyclopentylideneacetaldehyde is purified via fractional distillation under reduced pressure (20 mmHg, bp 85–90°C). Co-distillation with cyclohexane removes residual phosphonate byproducts, achieving >95% purity as confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Spectroscopic Data

- ¹H NMR (CDCl₃) : δ 9.45 (d, J = 7.8 Hz, 1H, CHO), 6.32 (dt, J = 15.6, 6.9 Hz, 1H, CH=), 5.78 (dd, J = 15.6, 1.5 Hz, 1H, CH=), 2.40–1.50 (m, 8H, cyclopentyl).

- IR (neat) : 2720 cm⁻¹ (C-H stretch, aldehyde), 1685 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=C stretch).

Industrial Applications and Environmental Considerations

Cyclopentylideneacetaldehyde serves as a key intermediate in δ-decalactone synthesis for flavor industries. Scalability of the HWE method is limited by phosphonate waste generation, prompting research into recyclable catalysts. Patent EP1433774A1 highlights alkaline-aqueous treatments for aldehyde removal, suggesting potential adaptations for byproduct mitigation in large-scale syntheses.

Chemical Reactions Analysis

Types of Reactions

Acetaldehyde, cyclopentylidene- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The aldehyde group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products Formed

The major products formed from these reactions include cyclopentylidene carboxylic acids, cyclopentylidene alcohols, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Acetaldehyde, cyclopentylidene- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism by which acetaldehyde, cyclopentylidene- exerts its effects involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the cyclopentylidene group may influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Structural and Functional Group Analogues

Acetaldehyde vs. Formaldehyde and Propionaldehyde

- acetaldehyde’s 20.2°C), and greater toxicity (NFPA 704 rating 432 vs. acetaldehyde’s 432). Both are metabolized via aldehyde dehydrogenase but differ in carcinogenicity; formaldehyde is a known human carcinogen, while acetaldehyde is classified as Group 1 (carcinogenic) by IARC .

- Propionaldehyde (CH₃CH₂CHO) : Longer alkyl chain increases hydrophobicity (log P: 0.48 vs. acetaldehyde’s -0.34) and reduces volatility (bp 48°C). Propionaldehyde is less reactive in nucleophilic additions compared to acetaldehyde due to steric hindrance .

Cyclic Aldehydes

- This could reduce volatility compared to linear aldehydes, similar to how bicyclic derivatives exhibit unique coordination properties in ligand design .

- Furfural (C₅H₄O₂) : A heterocyclic aldehyde with a furan ring. Its aromaticity enhances thermal stability (bp 161°C) and reactivity in polymerization, contrasting with cyclopentylidene-acetaldehyde’s aliphatic nature .

Physicochemical Properties

| Property | Acetaldehyde | Formaldehyde | Propionaldehyde | Cyclopentylidene-Acetaldehyde* |

|---|---|---|---|---|

| Boiling Point (°C) | 20.2 | -19 | 48 | Estimated >50 |

| Flash Point (°C) | -39 | -15 | -30 | Data unavailable |

| Water Solubility (g/L) | Miscible | 400 | 150 | Likely low |

| Odor Threshold (ppm) | 0.05 | 0.1–1.0 | 0.3 | Not characterized |

*Inferred from structural analogs .

Toxicological Profiles

| Compound | Carcinogenicity (IARC) | MOE* | Key Risks |

|---|---|---|---|

| Acetaldehyde | Group 1 | <500 | DNA adducts, oxidative stress |

| Formaldehyde | Group 1 | <100 | Nasopharyngeal carcinoma |

| Cyclopentylidene-Acetaldehyde | Not evaluated | Data unavailable | Likely similar to acetaldehyde |

*Margin of Exposure (MOE) for carcinogenic risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.